VDR agonist 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VDR agonist 1: is a nonsteroidal compound that acts as an agonist for the vitamin D receptor (VDR). The vitamin D receptor is a member of the nuclear receptor family of transcription factors, which are involved in the regulation of various genes related to calcium homeostasis, cell differentiation, proliferation, and immunomodulation . This compound has shown potential in various therapeutic applications, including cancer treatment and immune modulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of VDR agonist 1 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired agonistic activity. The synthetic route typically involves:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final purification and characterization using techniques such as chromatography and spectroscopy .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

- Selection of appropriate solvents and reagents to minimize costs and environmental impact.

- Implementation of efficient purification techniques to achieve the desired product quality.

- Adherence to regulatory guidelines for the production of pharmaceutical compounds .

Analyse Chemischer Reaktionen

Types of Reactions: VDR agonist 1 undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups to enhance binding affinity to the VDR.

Reduction: Reduction of ketone groups to alcohols to improve solubility and bioavailability.

Substitution: Introduction of halogen or alkyl groups to modify the pharmacokinetic properties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or halogenating agents.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with varying degrees of agonistic activity .

Wissenschaftliche Forschungsanwendungen

Chemistry: VDR agonist 1 is used as a tool compound in the study of structure-activity relationships of VDR ligands. It helps in understanding the binding interactions and conformational changes in the VDR ligand-binding domain .

Biology: In biological research, this compound is used to study the role of VDR in various cellular processes, including cell differentiation, proliferation, and apoptosis. It is also used to investigate the effects of VDR activation on immune cell function .

Medicine: this compound has shown potential in the treatment of various diseases, including cancer, osteoporosis, and autoimmune disorders. It is being investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its immunomodulatory effects .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting the VDR. It serves as a lead compound for the design of more potent and selective VDR agonists .

Wirkmechanismus

VDR agonist 1 exerts its effects by binding to the ligand-binding domain of the vitamin D receptor. Upon binding, it induces a conformational change in the receptor, promoting the formation of a heterodimer with the retinoid-X receptor. This heterodimer then translocates to the nucleus, where it binds to vitamin D responsive elements in the DNA, leading to the transcriptional regulation of various genes .

The molecular targets and pathways involved include:

Calcium Homeostasis: Regulation of genes involved in calcium absorption and transport.

Cell Differentiation and Proliferation: Modulation of genes that control cell cycle progression and differentiation.

Immune Response: Regulation of genes involved in immune cell function and inflammation

Vergleich Mit ähnlichen Verbindungen

1α,25-Dihydroxyvitamin D3: The natural ligand of the VDR with high affinity and potent biological activity.

Elocalcitol: A synthetic VDR agonist with applications in the treatment of benign prostatic hyperplasia and other conditions.

BXL-01-0029: Another synthetic VDR agonist with potential anti-inflammatory and immunomodulatory effects.

Uniqueness of VDR Agonist 1: this compound is unique due to its nonsteroidal structure, which provides advantages in terms of reduced side effects and improved pharmacokinetic properties. It also exhibits a distinct binding profile and mechanism of action compared to other VDR agonists, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

Molekularformel |

C32H51N3O2 |

|---|---|

Molekulargewicht |

509.8 g/mol |

IUPAC-Name |

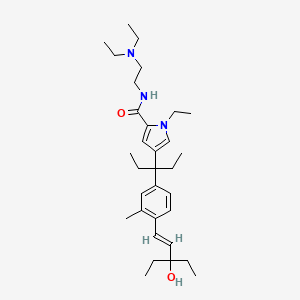

N-[2-(diethylamino)ethyl]-1-ethyl-4-[3-[4-[(E)-3-ethyl-3-hydroxypent-1-enyl]-3-methylphenyl]pentan-3-yl]pyrrole-2-carboxamide |

InChI |

InChI=1S/C32H51N3O2/c1-9-31(37,10-2)19-18-26-16-17-27(22-25(26)8)32(11-3,12-4)28-23-29(35(15-7)24-28)30(36)33-20-21-34(13-5)14-6/h16-19,22-24,37H,9-15,20-21H2,1-8H3,(H,33,36)/b19-18+ |

InChI-Schlüssel |

YRAFHBIJNFTEIJ-VHEBQXMUSA-N |

Isomerische SMILES |

CCC(CC)(/C=C/C1=C(C=C(C=C1)C(CC)(CC)C2=CN(C(=C2)C(=O)NCCN(CC)CC)CC)C)O |

Kanonische SMILES |

CCC(CC)(C=CC1=C(C=C(C=C1)C(CC)(CC)C2=CN(C(=C2)C(=O)NCCN(CC)CC)CC)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.